

Application Note: Spectrophotometric Determination of Adamantamine Fumarate

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Compound of Interest

Compound Name: Adamantamine fumarate

Cat. No.: B10814381

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Abstract & Scope

This application note details the quantitative determination of **Adamantamine Fumarate** (1-adamantylamine fumarate; C₁₄H₂₁NO₄) in pharmaceutical formulations. Unlike many aromatic drugs, adamantamine lacks a significant UV-absorbing chromophore (conjugated

-system), rendering direct UV spectrophotometry impossible.

To overcome this, we present two validated protocols based on colorimetric derivatization:

- Ion-Pair Complexation (Method A): Uses Bromocresol Green (BCG) to form a chloroform-extractable complex.
- Nucleophilic Substitution (Method B): Uses 1,2-Naphthoquinone-4-sulfonate (NQS) to form a colored adduct.^[1]

These methods are selected for their high sensitivity, cost-effectiveness, and robustness against common excipients.

Introduction & Chemical Basis^{[1][2][3][4][5]}

The Analyte: Adamantamine Fumarate

Adamantamine (Amantadine) is a tricyclic aliphatic amine used as an antiviral and anti-Parkinsonian agent.[2] The fumarate salt (1:1 stoichiometry, MW 267.32 g/mol) is a stable crystalline powder.

- **Chemical Challenge:** The adamantane cage is chemically inert and transparent in the UV-Vis spectrum (200–800 nm).
- **Analytical Strategy:** We must exploit the primary amine group (-NH₂). It acts as a nucleophile (for NQS) or a cationic center (for acid dyes) to generate a measurable chromophore.

Methodological Principles

Method A: Ion-Pair Extraction (Acid Dye Technique)

This method relies on the formation of an Ion-Pair Complex. At an acidic pH (typically pH 2.0–4.0), the adamantamine amine is protonated (

) . It pairs with the anionic form of a sulfonphthalein acid dye (Bromocresol Green,

) to form a neutral, hydrophobic complex (

) that is extractable into organic solvents like chloroform.

- **Mechanism:** Electrostatic attraction + Hydrophobic shielding.
- **Detection:** Absorbance of the organic layer at ~410–420 nm.

Method B: Derivatization with NQS

Sodium 1,2-naphthoquinone-4-sulfonate (NQS) is a chromogenic reagent that reacts specifically with primary amines in alkaline media.

- **Mechanism:** Nucleophilic aromatic substitution () . The amine displaces the sulfonate group on the naphthoquinone ring.
- **Detection:** The resulting amino-naphthoquinone derivative is orange-red, absorbing at ~460 nm.[1]

Reagents & Apparatus

Apparatus

- Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with 10 mm matched quartz cells.
- pH Meter: Calibrated with standard buffers (pH 4.0, 7.0, 10.0).
- Separatory Funnels: 125 mL, Teflon stopcock (for Method A).
- Water Bath: Thermostatically controlled at $70^{\circ}\text{C} \pm 1^{\circ}\text{C}$ (for Method B).

Reagents

- **Adamantamine Fumarate** Standard: >99% purity.
- Bromocresol Green (BCG) Solution (1×10^{-3} M): Dissolve 69.8 mg of BCG in 5 mL ethanol and dilute to 100 mL with distilled water.
- Phthalate Buffer (pH 3.0): Mix 50 mL of 0.2 M potassium hydrogen phthalate with 22.3 mL of 0.1 M HCl and dilute to 200 mL.
- NQS Solution (0.5% w/v): Dissolve 0.5 g of sodium 1,2-naphthoquinone-4-sulfonate in 100 mL distilled water. Prepare fresh daily and protect from light.
- Sodium Hydroxide (0.1 M): Aqueous solution.[3]
- Solvents: Chloroform (HPLC grade), Methanol, Distilled Water.

Experimental Protocols

Standard Preparation

Stock Solution (1.0 mg/mL):

- Accurately weigh 100 mg of **Adamantamine Fumarate**.
- Dissolve in ~50 mL distilled water (sonicate if necessary to ensure complete dissolution of the fumarate salt).

- Dilute to 100 mL in a volumetric flask.
- Note: This solution is stable for 7 days at 4°C.

Protocol A: Ion-Pair Extraction with BCG

Target Concentration Range: 2 – 20 µg/mL

- Aliquot: Transfer aliquots of the Stock Solution (0.2 – 2.0 mL) into a series of 125 mL separatory funnels.
- Buffer: Add 5 mL of Phthalate Buffer (pH 3.0).
- Reagent: Add 5 mL of BCG solution. Mix gently.
- Extraction:
 - Add 10 mL of Chloroform.
 - Shake vigorously for 2 minutes to equilibrate phases.
 - Allow layers to separate clearly.
- Collection:
 - Collect the lower organic (chloroform) layer.
 - Pass it through a funnel containing anhydrous sodium sulfate (to remove trace water).
 - Collect into a 25 mL volumetric flask.
- Repeat Extraction: Extract the aqueous layer again with 10 mL chloroform. Combine extracts and make up to volume (25 mL) with chloroform.
- Measurement: Measure Absorbance at 416 nm against a reagent blank (prepared identically but without drug).

Protocol B: Derivatization with NQS

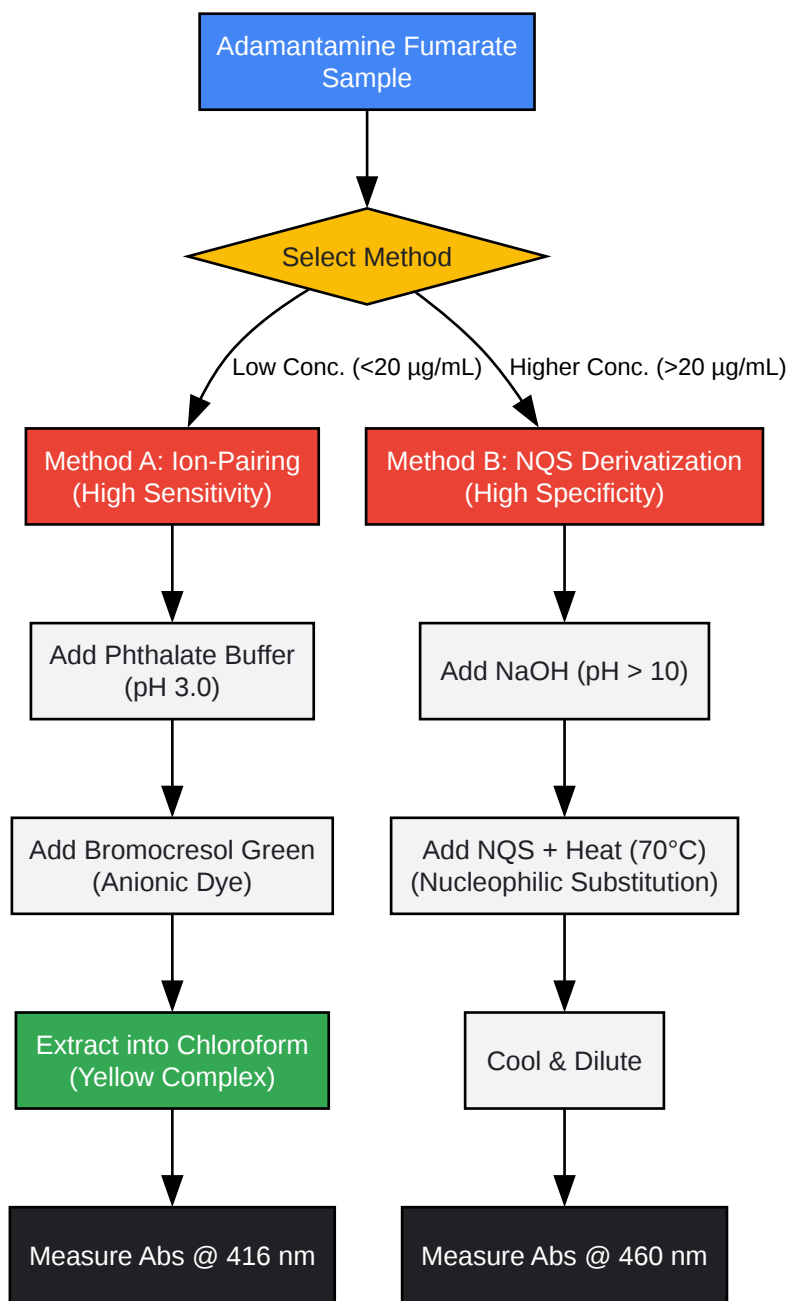
Target Concentration Range: 5 – 50 µg/mL

- Aliquot: Transfer aliquots of Stock Solution into 10 mL calibrated test tubes.
- Alkalinization: Add 1.0 mL of 0.1 M NaOH (pH must be >10 for the reaction to proceed).
- Reagent: Add 1.0 mL of 0.5% NQS solution.
- Reaction:
 - Mix well and place in a water bath at 70°C for 20 minutes.
 - Critical: Do not overheat, as NQS can degrade.
- Quenching/Dilution: Cool the tubes in an ice bath for 2 minutes.
- Acidification (Optional/Method Dependent): Some variants add dilute HCl to stabilize the color, but standard NQS protocols often measure directly. For this guide, dilute to volume (10 mL) with distilled water or ethanol.
- Measurement: Measure Absorbance at 460 nm against a reagent blank.

Data Analysis & Visualization

Reaction Workflow

The following diagram illustrates the decision logic and workflow for the two methods.



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Figure 1: Analytical workflow for **Adamantamine Fumarate** determination.

Calculation

Calculate the concentration using the linear regression equation obtained from standards:

Where

is concentration in $\mu\text{g/mL}$ and

is Absorbance.

Validation Parameters (Expected Performance)

Based on literature for adamantane derivatives (Amantadine HCl), the following performance metrics are expected for the Fumarate salt:

Parameter	Method A (Ion-Pair/BCG)	Method B (NQS)
	416 nm	460 nm
Linearity Range	2 – 20 $\mu\text{g/mL}$	5 – 50 $\mu\text{g/mL}$
Molar Absorptivity ()	$\sim 2.5 \times 10^4 \text{ L/mol}\cdot\text{cm}$	$\sim 1.8 \times 10^3 \text{ L/mol}\cdot\text{cm}$
LOD (Limit of Detection)	$\sim 0.5 \mu\text{g/mL}$	$\sim 1.5 \mu\text{g/mL}$
Precision (RSD)	< 1.5%	< 2.0%
Accuracy (Recovery)	98.5 – 101.5%	98.0 – 102.0%

Stoichiometry Note:

- Ion-Pair: The stoichiometry is typically 1:1 (Amine⁺ : Dye⁻).
- NQS: The stoichiometry is 1:1 (Amine : NQS).[4]

Troubleshooting & Critical Control Points

- pH Control (Method A): The pH of the aqueous phase is critical. If $\text{pH} > 4.5$, the amine deprotonates and will not form the ion pair. If $\text{pH} < 2.0$, the dye may protonate and lose its anionic character. Keep pH at 3.0 ± 0.2 .
- Solvent Quality (Method A): Use HPLC-grade Chloroform. Ethanol stabilizers in lower-grade chloroform can affect the extraction efficiency.

- Heating Time (Method B): NQS is thermally unstable. Do not exceed 70°C or 20 minutes, or the reagent blank absorbance will increase, reducing sensitivity.
- Interference:
 - Fumaric Acid: The fumarate counter-ion does not absorb in the visible region and does not interfere with the basic amine reaction.
 - Excipients: Starch, lactose, and magnesium stearate do not react with BCG or NQS. Filtration of the initial sample solution removes insoluble excipients.

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